2-bromoacetic acid

Catalog No.
S682158
CAS No.
64891-77-6
M.F
C2H3BrO2
M. Wt
139.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromoacetic acid

CAS Number

64891-77-6

Product Name

2-bromoacetic acid

IUPAC Name

2-bromoacetic acid

Molecular Formula

C2H3BrO2

Molecular Weight

139.94 g/mol

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1

InChI Key

KDPAWGWELVVRCH-OUBTZVSYSA-N

SMILES

C(C(=O)O)Br

Synonyms

Bromoacetic Acid-2-13C; 2-Bromoacetic-2-13C Acid

Canonical SMILES

C(C(=O)O)Br

Isomeric SMILES

[13CH2](C(=O)O)Br

2-Bromoacetic acid is a chemical compound with the molecular formula BrCH₂CO₂H. It appears as a colorless, crystalline solid and is classified as a relatively strong alkylating agent. This compound is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile building block in the preparation of various pharmaceuticals and other chemical entities. The presence of the bromine atom enhances its electrophilic character, making it effective in nucleophilic substitution reactions .

  • Alkylation Reactions: It acts as an alkylating agent, readily reacting with nucleophiles to form new carbon-carbon bonds.
  • Esterification: The compound can react with alcohols to form esters, which are important intermediates in organic synthesis.
  • Neutralization: As a carboxylic acid, it can react with bases to produce salts and water, releasing heat in the process .
  • Reformatsky Reaction: Esters derived from 2-bromoacetic acid are commonly used in the Reformatsky reaction to synthesize beta-hydroxy acids or alpha,beta-unsaturated acids .

2-Bromoacetic acid exhibits significant biological activity. It has been studied for its potential toxicity and effects on living organisms:

  • Toxicity: The compound can cause severe skin burns and respiratory irritation upon exposure. Inhalation or contact can lead to harmful effects, including damage to mucous membranes .
  • Pharmacological Studies: Research indicates that 2-bromoacetic acid may have applications in pharmacology, particularly in the development of anti-cancer agents due to its ability to modify biological macromolecules .

The synthesis of 2-bromoacetic acid can be achieved through various methods:

  • Bromination of Acetic Acid: This is the most common method, often utilizing bromine or phosphorus tribromide in a controlled reaction.
  • Hell–Volhard–Zelinsky Reaction: This method involves the halogenation of carboxylic acids and is suitable for synthesizing bromoacetic acid from acetic acid.
  • Direct Alkylation: Under specific conditions, direct mono-alkylation of cyclic compounds can yield 2-bromoacetic acid as a product .

2-Bromoacetic acid finds numerous applications across various fields:

  • Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Reagents: The compound serves as a quaternizing agent and is employed in carboxymethylation processes for polymers .
  • Research Tool: Its reactivity makes it valuable in biochemical research for modifying proteins and other biomolecules.

Studies on the interactions of 2-bromoacetic acid reveal its potential effects on biological systems:

  • Protein Modification: The compound can interact with amino acids, leading to modifications that may alter protein function.
  • Cellular Effects: Research suggests that exposure to 2-bromoacetic acid can induce cellular stress responses, which may be relevant in understanding its toxicity and potential therapeutic roles .

Several compounds share structural similarities with 2-bromoacetic acid. Here are some notable examples:

Compound NameFormulaKey Characteristics
Acetic AcidCH₃COOHA simple carboxylic acid; less reactive than bromoacetic acid.
Chloroacetic AcidClCH₂COOHSimilar reactivity; used in similar applications but more toxic.
Fluoroacetic AcidFCH₂COOHHighly toxic; used as a pesticide; possesses similar alkylating properties.
Iodoacetic AcidICH₂COOHMore reactive than bromoacetic acid; used in biochemical research.

The uniqueness of 2-bromoacetic acid lies in its balanced reactivity profile, making it suitable for various synthetic applications while being less toxic than some halogenated analogs like fluoroacetic acid.

Hell-Volhard-Zelinsky Reaction

Historical Context and Development

The Hell-Volhard-Zelinsky reaction represents one of the most significant methodologies for the synthesis of 2-bromoacetic acid and other alpha-halogenated carboxylic acids [1]. This reaction is named after three distinguished chemists who contributed to its development and understanding. Carl Magnus von Hell first reported a version of this reaction in 1881, establishing the foundational principles for alpha-halogenation of carboxylic acids [2] [3]. Jacob Volhard subsequently expanded the scope and understanding of the reaction mechanism, while Nikolay Zelinsky contributed further refinements to the methodology [2] [4].

The historical significance of this reaction lies in its ability to overcome the inherent difficulties associated with direct alpha-halogenation of carboxylic acids [1] [5]. Prior to the development of the Hell-Volhard-Zelinsky reaction, carboxylic acids were not amenable to direct bromination due to the preferential deprotonation of the carboxylic acid proton over the alpha-hydrogen atoms [6]. This fundamental limitation necessitated the development of alternative approaches that could facilitate enolization and subsequent halogenation.

The evolution of this methodology has been continuous since its initial discovery [1]. Early practitioners recognized that the reaction required harsh conditions, including temperatures exceeding 373 Kelvin and extended reaction times [4] [7]. These stringent requirements initially limited the practical applications of the reaction, but subsequent developments have addressed many of these limitations through improved understanding of the mechanistic pathways and optimization of reaction conditions.

Mechanistic Principles and Pathways

The Hell-Volhard-Zelinsky reaction proceeds through a complex four-stage mechanism that ultimately achieves the seemingly simple transformation of a carbon-hydrogen bond to a carbon-bromine bond [1]. The mechanistic pathway involves nucleophilic acyl substitution, keto-enol tautomerism, enol bromination, and hydrolysis reactions [1] [5].

The initial stage involves the conversion of the carboxylic acid to an acyl bromide through reaction with phosphorus tribromide [1] [5]. This transformation is crucial because acyl bromides exhibit significantly enhanced enolization capabilities compared to their corresponding carboxylic acids [1] [6]. The phosphorus tribromide serves to convert the hydroxyl group of the carboxylic acid into a superior leaving group, with the driving force being the formation of strong phosphorus-oxygen bonds [1].

The second stage encompasses the tautomerization of the acyl bromide to its enol form [1] [4]. This keto-enol equilibrium, while favoring the keto form, provides sufficient concentrations of the enol tautomer to enable subsequent bromination [1]. The enol form is significantly more accessible for acyl bromides than for carboxylic acids, which explains the necessity of the initial conversion step [1].

The third stage involves the bromination of the enol at the alpha-carbon position [1] [4]. Enols function as nucleophiles due to their negative charge distribution on the alpha-carbon, making them reactive toward electrophilic bromine [1]. This step results in the formation of an alpha-bromo acyl bromide intermediate.

The final stage consists of hydrolysis of the alpha-bromo acyl bromide to yield the desired 2-bromoacetic acid product [1] [4]. This hydrolysis typically occurs through the addition of water during the reaction workup, resulting in the reformation of the carboxylic acid functionality while retaining the alpha-bromine substitution.

Reaction StageTransformationMechanism Type
1Carboxylic acid → Acyl bromideNucleophilic acyl substitution
2Acyl bromide → Enol formKeto-enol tautomerism
3Enol → Alpha-bromo acyl bromideElectrophilic bromination
4Alpha-bromo acyl bromide → Alpha-bromo acidHydrolysis

Modern Adaptations and Optimizations

Contemporary applications of the Hell-Volhard-Zelinsky reaction have benefited from significant optimizations that address the harsh reaction conditions originally required [1] [8]. Modern adaptations have focused on reducing reaction temperatures, improving yields, and developing more convenient reagent systems.

One significant advancement involves the use of catalytic amounts of phosphorus tribromide rather than stoichiometric quantities [1] [9]. This optimization reduces reagent consumption and minimizes waste generation while maintaining reaction efficiency. The catalytic approach relies on the equilibrium between carboxylic acids and acyl bromides, allowing for continuous regeneration of the active acyl bromide species [9].

Alternative halogenating agents have been developed to replace elemental bromine, which presents handling and safety challenges [1]. N-bromosuccinimide has emerged as a particularly effective reagent for alpha-bromination of acid chlorides under milder conditions [1]. This modification requires only a few drops of strong acid to promote the reaction and operates under significantly more benign conditions than traditional protocols.

Temperature optimization studies have demonstrated that reaction temperatures can be reduced while maintaining acceptable yields through careful control of reaction parameters [8]. These optimizations have made the reaction more practical for laboratory and industrial applications by reducing energy requirements and improving operational safety.

Modern synthetic protocols have also incorporated improved workup procedures that enhance product isolation and purification [8]. These developments include optimized distillation sequences and extraction protocols that improve overall process efficiency and product quality.

Alternative Synthetic Routes

From Chloroacetic Acid and Metal Bromides

The conversion of chloroacetic acid to 2-bromoacetic acid using metal bromides represents an important alternative synthetic pathway [10]. This methodology exploits the nucleophilic displacement of chloride by bromide ions under appropriate reaction conditions. The process typically employs alkali metal bromides such as sodium bromide or potassium bromide in the presence of concentrated sulfuric acid [11] [10].

The reaction mechanism involves the protonation of chloroacetic acid by sulfuric acid, followed by nucleophilic attack of bromide ions on the activated carbon center [10]. This displacement reaction proceeds through an SN2 mechanism, resulting in inversion of configuration at the alpha-carbon. The use of concentrated sulfuric acid serves multiple functions, including activation of the leaving group and provision of an acidic medium that favors the nucleophilic substitution process [10].

Industrial implementations of this methodology have demonstrated high yields and selectivity for 2-bromoacetic acid production [11] [10]. The process can be conducted in a single reaction vessel, making it particularly attractive for large-scale manufacturing applications. Temperature control is critical, with optimal conditions typically maintained between 40 and 70 degrees Celsius to maximize yield while minimizing side reactions [10].

The stoichiometry of this transformation requires careful optimization to achieve maximum conversion efficiency [10]. Typical protocols employ slight excess of the metal bromide relative to chloroacetic acid to ensure complete conversion. The reaction mixture composition and the use of organic solvents that can form azeotropic mixtures with water have been shown to improve product isolation and purification [11] [10].

ReagentFunctionTypical Amount
Chloroacetic acidStarting material1.0 equivalent
Metal bromideNucleophile1.1-1.3 equivalents
Concentrated sulfuric acidActivating agent1.3 equivalents
Organic solventExtraction mediumVariable

Direct Bromination Methods

Direct bromination approaches for 2-bromoacetic acid synthesis have been developed to circumvent the limitations associated with traditional Hell-Volhard-Zelinsky protocols [12] [13]. These methods typically involve the direct reaction of acetic acid with bromine under specific catalytic conditions that promote alpha-substitution rather than addition reactions.

Polyphosphoric acid has emerged as an effective medium for direct bromination reactions [12]. This approach involves heating acetic acid with polyphosphoric acid to achieve miscibility, followed by controlled addition of bromine at elevated temperatures. The polyphosphoric acid serves both as a reaction medium and as a Lewis acid catalyst that facilitates enolization of the acetic acid substrate [12].

Free radical mechanisms have also been explored for direct bromination of acetic acid [12]. These approaches typically employ radical initiators or photochemical conditions to generate bromine radicals that can abstract hydrogen atoms from the alpha-position of acetic acid. However, radical mechanisms often suffer from selectivity issues and can produce multiple brominated products [12].

Sulfur-mediated bromination represents another direct approach that has shown promise for 2-bromoacetic acid synthesis [12]. This methodology involves heating acetic acid with elemental sulfur and bromine, with the sulfur serving as a catalyst for the bromination process. Yields of approximately 93 percent have been reported using this approach, making it competitive with traditional Hell-Volhard-Zelinsky protocols [12].

The choice of bromination method depends on factors including desired scale, available equipment, and tolerance for specific reaction conditions [12]. Direct methods often offer advantages in terms of reduced reagent requirements and simplified workup procedures compared to multi-step approaches.

Industrial Scale Production Processes

Industrial production of 2-bromoacetic acid has evolved to incorporate economically viable processes that can operate at large scale while maintaining product quality and environmental compliance [14] [15]. Commercial manufacturing typically employs continuous or semi-continuous processes that maximize throughput and minimize waste generation.

The economics of industrial 2-bromoacetic acid production are influenced by raw material costs, energy requirements, and environmental compliance considerations [14]. Chloroacetic acid serves as a cost-effective starting material for many industrial processes due to its commercial availability and established supply chains [10]. Alternative starting materials, including acetic acid itself, may be employed depending on regional availability and pricing considerations [14].

Process optimization in industrial settings focuses on maximizing conversion efficiency while minimizing formation of undesired byproducts [16] [14]. Dibromoacetic acid formation represents a significant challenge in industrial processes, as this byproduct reduces yield and complicates purification procedures [16]. Advanced process control systems are employed to maintain optimal reaction conditions and minimize byproduct formation [16].

Heat integration and energy recovery systems are commonly implemented in industrial facilities to improve overall process economics [14]. These systems capture and reuse thermal energy from exothermic reaction steps and distillation operations, reducing overall energy consumption and operating costs [14].

Quality control protocols in industrial production emphasize product purity and consistency [14]. Typical specifications require 2-bromoacetic acid content exceeding 99 percent with dibromoacetic acid content below 0.5 percent [16]. Advanced analytical techniques, including gas chromatography and high-performance liquid chromatography, are employed to monitor product quality and ensure compliance with specifications [14].

Environmental considerations in industrial production include waste minimization, emissions control, and byproduct utilization [16] [14]. Modern facilities incorporate closed-loop systems that capture and recycle hydrogen bromide generated during the reaction process [16]. This approach not only reduces emissions but also provides economic value through byproduct recovery and sale [16].

Green Chemistry Approaches

Environmentally Benign Synthetic Pathways

The development of environmentally benign synthetic pathways for 2-bromoacetic acid production has gained significant attention as part of broader green chemistry initiatives [16] [17]. These approaches focus on reducing environmental impact through improved atom economy, reduced waste generation, and elimination of hazardous reagents and solvents.

Water-based reaction systems have been explored as alternatives to traditional organic solvent-based processes [16]. These aqueous systems offer advantages including reduced flammability, lower toxicity, and simplified waste treatment requirements [16]. However, the implementation of water-based systems requires careful consideration of solubility limitations and potential hydrolysis reactions that could reduce product yields.

Solvent-free reaction conditions represent another approach to environmental benignity [16] [17]. These methodologies eliminate the need for organic solvents entirely, reducing both environmental impact and process complexity [16]. Acetic anhydride has been employed as both a reactant and a water-removing agent in solvent-free protocols, with ferric tribromide serving as a catalyst and stabilizer [16].

The integration of renewable feedstocks into 2-bromoacetic acid synthesis pathways offers potential for further environmental improvements [17]. Bio-based acetic acid derived from fermentation processes can serve as a starting material, reducing dependence on petrochemical feedstocks [17]. However, the economic viability of bio-based approaches depends on feedstock availability and cost competitiveness with traditional petroleum-derived materials.

Waste minimization strategies in green chemistry approaches include the design of processes that generate minimal byproducts and the development of protocols for byproduct utilization [16]. Hydrogen bromide recovery and reuse systems exemplify this approach, converting a potential waste stream into a valuable product [16]. These systems can achieve significant improvements in overall process sustainability while providing economic benefits through reduced raw material consumption.

Green Chemistry PrincipleImplementation StrategyEnvironmental Benefit
Atom economyOptimized stoichiometryReduced waste generation
Safer solventsWater-based systemsLower toxicity
Renewable feedstocksBio-based acetic acidReduced petroleum dependence
Waste preventionByproduct recoveryResource conservation

Catalytic Systems for Efficient Bromination

The development of catalytic systems for efficient bromination has focused on reducing reagent requirements and improving selectivity while maintaining high yields [16] [17]. These systems typically employ heterogeneous or homogeneous catalysts that facilitate bromination under milder conditions than traditional approaches.

Solid superacid catalysts have demonstrated effectiveness for 2-bromoacetic acid synthesis under environmentally benign conditions [17]. Perfluorinated sulfonic resins have been employed as reusable catalysts that can be recovered by filtration and reactivated for multiple reaction cycles [17]. These catalytic systems offer advantages including simplified product isolation, reduced waste generation, and improved process economics through catalyst reuse [17].

Ferric tribromide catalytic systems have been developed for acetic anhydride-mediated bromination reactions [16]. These systems employ catalytic amounts of ferric tribromide in combination with acetic anhydride as both a reactant and dehydrating agent [16]. The catalytic approach reduces the environmental burden associated with stoichiometric metal reagent consumption while maintaining high reaction efficiency [16].

Lewis acid catalysis has been explored for promoting bromination reactions under mild conditions [16] [17]. These catalytic systems can activate both the substrate and the brominating agent, leading to enhanced reaction rates and improved selectivity [16]. The choice of Lewis acid catalyst depends on factors including substrate compatibility, reaction conditions, and ease of catalyst recovery and reuse [16].

Photocatalytic systems represent an emerging approach for bromination reactions that can operate under ambient conditions using visible light activation [16]. These systems typically employ organic or inorganic photocatalysts that can generate reactive intermediates through light absorption [16]. While still in early development stages, photocatalytic approaches offer potential for highly sustainable bromination processes [16].

The optimization of catalytic systems requires careful consideration of catalyst loading, reaction temperature, and reaction time to achieve maximum efficiency [16] [17]. Catalyst deactivation pathways must also be understood and mitigated to ensure consistent performance over multiple reaction cycles [16].

Sustainable Process Development

Sustainable process development for 2-bromoacetic acid synthesis encompasses comprehensive approaches that consider the entire process lifecycle from raw material acquisition to product delivery [16] [17] [14]. These approaches integrate environmental, economic, and social considerations to develop processes that meet current needs while preserving resources for future generations.

Life cycle assessment methodologies have been applied to evaluate the environmental impact of different 2-bromoacetic acid synthesis routes [14]. These assessments consider factors including energy consumption, greenhouse gas emissions, water usage, and waste generation throughout the entire process chain [14]. The results of these assessments guide process selection and optimization efforts to minimize overall environmental impact [14].

Process intensification strategies have been implemented to improve sustainability through enhanced efficiency and reduced resource consumption [16] [14]. These strategies include the development of continuous flow processes that offer improved heat and mass transfer compared to traditional batch operations [14]. Continuous processes can also enable better process control and reduced inventory requirements, contributing to improved sustainability [14].

Energy integration and heat recovery systems are essential components of sustainable process development [14]. These systems capture waste heat from exothermic reactions and high-temperature separations for use in other process steps, reducing overall energy consumption [14]. Advanced heat exchanger networks and thermal integration optimize energy utilization throughout the entire production facility [14].

Water management strategies in sustainable processes focus on minimizing freshwater consumption and maximizing water reuse and recycling [14]. Closed-loop water systems eliminate the discharge of contaminated water while reducing freshwater requirements [14]. Advanced water treatment technologies enable the recovery and reuse of process water, further improving sustainability performance [14].

Circular economy principles have been applied to 2-bromoacetic acid production through the development of integrated biorefineries that can utilize multiple feedstocks and produce multiple products [14]. These integrated facilities can improve overall resource utilization efficiency while providing economic benefits through product diversification [14]. The implementation of circular economy approaches requires careful consideration of process integration and optimization to maximize synergistic effects [14].

The bromine substituent confers strong inductive and mesomeric withdrawal, activating both the α-carbon and the carboxyl moiety toward diverse transformations. Through nucleophilic substitution, elimination, esterification, amidation, radical, and photochemical routes, 2-bromoacetic acid enables synthesis of amino acids, vinyl acids, esters, amides, lactones, and functionalized small molecules used in pharmaceuticals and materials science.

Alpha-Carbon Reactivity (Section 3.1)

Nucleophilic Substitution Pathways (3.1.1)

Mechanistic Profile

Nucleophilic attack on the α-carbon follows a bimolecular S_N2 manifold. The reaction rate depends on both substrate and nucleophile concentrations, displaying second-order kinetics . backside attack inverts configuration when chiral derivatives are employed, producing Walden inversion analogues .

Kinetic Parameters

NucleophileSolvent (25 °C)k_obs /10⁻³ M⁻¹ s⁻¹Activation energy /kJ mol⁻¹Reference
Hydroxide ionWater4.248.2110,123
Thiophosphate anionWater–MeCN11.342.5112
L-CysteinepH 7.4 buffer3.6n.d.106

The enhanced rate with sulfur nucleophiles stems from softer character and better orbital overlap with the σ* C–Br orbital .

Synthetic Applications

  • Alkylation of thiophosphates delivers 2-S-acyl intermediates useful in nucleotide cross-linking.
  • Reaction with primary amines under basic conditions affords α-aminoacetic derivatives, key precursors to non-proteinogenic amino acids.
  • Isocyanide substitution on activated esters enables direct amide synthesis without pre-activation of carboxylate.

Elimination Reaction Mechanisms (3.1.2)

β-Elimination to Acrylic Derivatives

Strong bases (e.g., potassium hydroxide in ethanol) abstract the acidic Hα, yielding bromoacrylic acid via E2 elimination. Subsequent dehydrohalogenation furnishes acrylic acid. The overall transformation is favored at elevated temperatures (≥70 °C) with bulky bases minimizing substitution side-products.

BaseTemperature /°CProduct ratio (Elimination : Substitution)Reference
Potassium hydroxide (ethanol)809 : 1159
Sodium amide (liquid NH₃)−33>20 : 1152

Steric demand and antiperiplanar arrangement in the E2 transition state govern regio-selectivity, giving predominantly E-isomers of bromoacrylates.

Carbonyl Chemistry (Section 3.2)

Esterification Mechanisms (3.2.1)

Fischer–Speier Routes

Under acid catalysis (H₂SO₄, p-toluenesulfonic acid), 2-bromoacetic acid reacts with excess methanol to produce methyl bromoacetate with >92% isolated yield at 60–65 °C. The PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) aligns with classic Fischer kinetics.

CatalystAlcoholYield /%Optimum conditionsReference
Sulfuric acidMethanol92–9565 °C, MeOH:HAc 1.2:1120,121
Nafion SAC-13Methanol8160 °C, 6 h127
Indion-190 resinMethanol89323 K, 4 h123

The strong electron-withdrawing bromine accelerates acylium ion formation but also promotes side hydrolysis; azeotropic water removal or solid acid catalysts mitigate this.

Transesterification and Polycondensation

Methyl bromoacetate engages in Michael addition with malonates and aza-Baylis–Hillman adducts, serving as a monomer for polymerizable lactones after intramolecular S_N2 ring closure.

Amidation Pathways (3.2.2)

Direct Amide Synthesis

Bromine’s superior leaving ability allows amide formation without external activators. Heating 2-bromoacetic acid with primary amines (70–90 °C, neat) yields α-bromoamides quantitatively. Catalytic systems using boric acid or trimethyl borate enhance selectivity, achieving ≥90% conversion with minimal hydrolysis.

AmineCatalystConversion /%Time /hReference
PiperidineBoric acid94326
BenzylamineTrimethyl borate88258
β-AlanineMg(NO₃)₂·6H₂O + urea73462

Amidation extends to peptide conjugation: bromoacetylating agents create site-specific cysteine linkages in proteins.

Radical Chemistry (Section 3.3)

Radical-Initiated Transformations (3.3.1)

Decarboxylative Functionalization

Visible-light photoredox conditions induce carboxyl-centered radicals via single-electron transfer from Ce(III)–aquo complexes. The intermediate alkyl radicals couple with oxygen, isocyanides, or aryl partners, enabling facile access to ketones, peroxides, and linear amides.

PhotocatalystPartnerProductYield /%Reference
CeCl₃ / blue LEDO₂Hydroperoxide94138
Ir[dF(CF₃)ppy]₂(bpy)PF₆Aryl iodideKetone7687
Ag₂O / hvIsocyanideLinear amide81139

Atom-Transfer Radical Addition

Bromomalonate derivatives, generated from 2-bromoacetic acid, participate in halogen‐bond catalyzed atom-transfer radical addition to styrenes under 380 nm irradiation, affording γ-lactones in 72–90% yield.

Photochemical Applications (3.3.2)

Ultraviolet-Induced Pathways

In neat films, UV-B irradiation (302 nm) cleaves the C–Br bond homolytically, producing bromine radicals that abstract hydrogen from neighboring chains, initiating cross-linking in photoresists. Matrix-isolation studies show 77 fs relaxation from ππ* to πσ* states upon 4.66 eV excitation, followed by non-dissociative recombination, rationalizing low gas-phase photolysis yields.

Photodecarboxylation in Biomimetic Systems

CeCl₃-sensitized photodecarboxylation converts bromoacetic acid moieties in polymers to generate surface hydroperoxides, enabling subsequent graft polymerization with acrylates for anti-biofouling coatings.

Consolidated Mechanistic Insights

TransformationKey IntermediateRate-Determining StepDominant FactorsPrimary Literature
S_N2 substitutionPentacoordinate transition stateNucleophilic attackNucleophile hardness, solvent polarity3,7,110
E2 eliminationAntiperiplanar β-H abstractionProton transferBase strength, steric hindrance152,153
Fischer esterificationTetrahedral oxoniumWater eliminationAlcohol excess, acid strength37,120
Direct amidationTetrahedral N-acyl intermediateCoupling vs. hydrolysisCatalyst Lewis acidity, dehydration26,58
PhotodecarboxylationAlkyl radicalSET to Ce(IV) superoxideBase-ligated Ce(III), O₂138
ATRA (photochemical)Carbon radicalHalogen abstractionHalogen-bond donor strength84,85

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Bromoacetic acid-2-13C

Dates

Modify: 2023-08-15

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